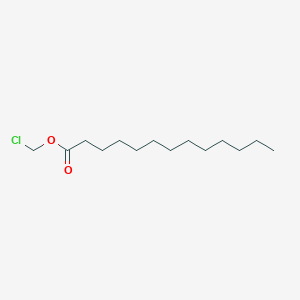
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one
Übersicht
Beschreibung
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "2-Bromo-4'-Methylpropiophenone" or "BMP" and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of various compounds. This inhibition leads to the accumulation of intermediates, which can then be used in the synthesis of other compounds. The exact mechanism of action of BMP is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one are not well documented. However, it has been shown to have low toxicity in animal studies. Further research is needed to determine the potential toxic effects of BMP on humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one in lab experiments is its high purity. This compound can be easily synthesized and purified, which makes it an ideal building block for the synthesis of other compounds. However, one of the limitations of using BMP is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one in scientific research. One potential direction is the synthesis of new pharmaceuticals and agrochemicals using BMP as a building block. Another direction is the investigation of the mechanism of action of BMP and its potential applications in medicine and agriculture. Additionally, the potential toxic effects of BMP on humans need to be further investigated to ensure its safe use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as analgesics and antitumor agents. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. The use of BMP in the synthesis of these compounds has led to the development of new drugs and chemicals that have potential applications in medicine and agriculture.
Eigenschaften
IUPAC Name |
2-bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF2NO/c1-7(2,9)6(13)12-4-3-8(10,11)5-12/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDBFIFHBJAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,3-difluoropyrrolidin-1-yl)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)



